molecular formula C15H19N3O4S2 B2813429 methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034202-32-7

methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2813429
CAS No.: 2034202-32-7
M. Wt: 369.45
InChI Key: ARJOXGLVIZIYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to a piperidine ring, which is further substituted with a pyrazole moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and piperidine rings suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. For example, it may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring.

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds containing pyrazole rings are often studied for their potential as pharmaceuticals, so this could be one area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Thiophene Ring Functionalization: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the sulfonylated piperidine with the functionalized thiophene under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The pyrazole and piperidine rings could play a crucial role in binding to the active site of a target protein, while the sulfonyl and carboxylate groups may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.

    Ethyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, may impart unique electronic properties that are not present in similar compounds with a benzene ring.

Properties

IUPAC Name

methyl 3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-17-7-5-12(16-17)11-3-8-18(9-4-11)24(20,21)13-6-10-23-14(13)15(19)22-2/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOXGLVIZIYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.